molecular formula C18H30N2O4S B4520358 N-butyl-N-(4-hydroxybutyl)-2-[(4-methylphenyl)(methylsulfonyl)amino]acetamide

N-butyl-N-(4-hydroxybutyl)-2-[(4-methylphenyl)(methylsulfonyl)amino]acetamide

Cat. No.: B4520358
M. Wt: 370.5 g/mol
InChI Key: SGXFUFISMLDIEJ-UHFFFAOYSA-N
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Description

N-butyl-N-(4-hydroxybutyl)-2-[(4-methylphenyl)(methylsulfonyl)amino]acetamide is a useful research compound. Its molecular formula is C18H30N2O4S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.19262862 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bond Studies

The research on compounds similar to N-butyl-N-(4-hydroxybutyl)-2-[(4-methylphenyl)(methylsulfonyl)amino]acetamide has primarily focused on understanding their hydrogen bonding capabilities and electronic behavior. A study by Romero and Angela Margarita (2008) synthesized six substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, investigating their intramolecular and intermolecular hydrogen bonds through various spectroscopy methods and X-ray crystallography. The study found evidence of hydrogen bond formation, which plays a crucial role in the molecular structure and electronic properties of these compounds (Romero & Angela Margarita, 2008).

Chemoselective Acetylation

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting the potential of using enzyme catalysis for synthesizing intermediates for antimalarial drugs. The study demonstrated the efficiency of different acyl donors and optimized reaction conditions, providing insights into the enzymatic mechanism and kinetics of acetylation processes relevant to similar acetamide compounds (Magadum & Yadav, 2018).

Prodrug Applications

Larsen, Bundgaard, and Lee (1988) discussed the potential of N-acyl derivatives of sulfonamides, similar in structure to this compound, as prodrug forms. These compounds were evaluated for their ability to hydrolyze and release parent sulfonamides, highlighting their applications in improving drug solubility and bioavailability (Larsen, Bundgaard, & Lee, 1988).

Antimicrobial Evaluation

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moieties, similar to the chemical structure of interest, demonstrating their antimicrobial activities. This research underscores the importance of such compounds in developing new antimicrobial agents, reflecting the broader applicability of this compound in pharmaceutical research (Darwish et al., 2014).

Electrophore Reagent Applications

Lu and Giese (2000) discussed the synthesis and applications of a versatile aminoacetamide electrophore reagent, highlighting the potential utility of similar acetamide compounds in trace organic analysis. This research points towards the use of this compound in analytical chemistry for detecting and quantifying organic compounds (Lu & Giese, 2000).

Properties

IUPAC Name

N-butyl-N-(4-hydroxybutyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4S/c1-4-5-12-19(13-6-7-14-21)18(22)15-20(25(3,23)24)17-10-8-16(2)9-11-17/h8-11,21H,4-7,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXFUFISMLDIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCCO)C(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.